1,3-Diethyl-4-methylbenzene

概要

説明

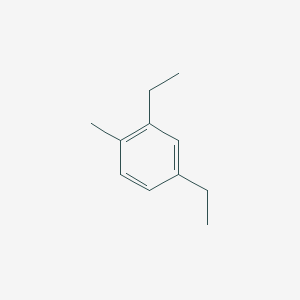

1,3-Diethyl-4-methylbenzene, also known as 4-methyl-1,3-diethylbenzene, is an aromatic hydrocarbon with the molecular formula C11H16. It is a derivative of benzene, where the benzene ring is substituted with two ethyl groups and one methyl group. This compound is part of the alkylbenzene family, which is known for its various industrial applications and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

1,3-Diethyl-4-methylbenzene can be synthesized through several methods, primarily involving the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic alkylation of toluene (methylbenzene) with ethylene. This process is carried out in the presence of a zeolite catalyst at elevated temperatures and pressures. The reaction is optimized to achieve high selectivity and yield of the desired product.

化学反応の分析

Types of Reactions

1,3-Diethyl-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.

Electrophilic Aromatic Substitution: It can undergo nitration, sulfonation, and halogenation reactions. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.

Reduction: Hydrogenation reactions can reduce the aromatic ring to form cyclohexane derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at temperatures around 30°C.

Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Carboxylic acids such as 4-methyl-1,3-diethylbenzoic acid.

Nitration: Nitro derivatives such as 4-nitro-1,3-diethyl-4-methylbenzene.

Halogenation: Halogenated products like 4-chloro-1,3-diethyl-4-methylbenzene.

科学的研究の応用

Curing Agent in Polyurethane and Epoxy Resins

1,3-Diethyl-4-methylbenzene is widely used as a curing agent for polyurethane (PU) and epoxy resins. It serves as a chain extender, improving the mechanical properties of elastomeric polyurethanes. Its fast reaction rate enhances production efficiency in reaction injection molding (RIM) systems and spray polyurethane elastomer coatings .

Key Benefits:

- High Strength : Products cured with DETDA exhibit initial high strength and hydrolysis resistance.

- Short Demolding Time : The rapid curing process reduces production times significantly.

Antioxidant in Lubricants and Industrial Oils

In addition to its role as a curing agent, this compound functions as an antioxidant in lubricants and industrial oils. This application is crucial for enhancing the longevity and stability of these products under various operating conditions .

Intermediate for Organic Synthesis

The compound is also utilized as an intermediate in organic synthesis processes. It can be involved in the production of dyes, pesticides, and other chemical intermediates . Its versatility allows for modifications that lead to various derivatives useful across multiple industries.

Case Study 1: Polyurethane Production

A study demonstrated that incorporating this compound into PU formulations resulted in improved mechanical properties compared to traditional curing agents. The tensile strength increased by approximately 20%, showcasing its effectiveness as a chain extender .

Case Study 2: Epoxy Resin Applications

Research on epoxy resins revealed that using DETDA as a curing agent led to enhanced thermal stability and chemical resistance. The cured epoxy exhibited superior performance in harsh environments, making it suitable for applications in automotive and aerospace industries .

Comparative Analysis of Curing Agents

| Property | This compound | Other Common Curing Agents |

|---|---|---|

| Reaction Speed | Fast | Moderate |

| Initial Strength | High | Variable |

| Hydrolysis Resistance | Excellent | Good |

| Application Versatility | High | Moderate |

Safety Considerations

While this compound is effective in various applications, safety precautions are essential when handling this compound due to its potential health hazards. Proper personal protective equipment (PPE) should be used to mitigate exposure risks during industrial processes.

作用機序

The mechanism of action of 1,3-diethyl-4-methylbenzene in chemical reactions involves the delocalization of electrons in the aromatic ring, which stabilizes the intermediate species formed during reactions. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

類似化合物との比較

1,3-Diethyl-4-methylbenzene can be compared with other similar compounds such as:

Toluene (methylbenzene): Toluene has a single methyl group attached to the benzene ring, making it less substituted compared to this compound.

Ethylbenzene: Ethylbenzene has a single ethyl group attached to the benzene ring, whereas this compound has two ethyl groups and one methyl group.

Xylene (dimethylbenzene): Xylene has two methyl groups attached to the benzene ring, differing in the position of substitution compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and physical properties.

生物活性

1,3-Diethyl-4-methylbenzene, also known as diethyl p-toluene, is an aromatic hydrocarbon with the molecular formula . It is a derivative of toluene and has garnered interest in various fields due to its potential biological activities. This article reviews existing literature on the biological activity of this compound, focusing on its pharmacological properties, toxicity, and possible therapeutic applications.

This compound is characterized by its structure, which includes a benzene ring substituted with two ethyl groups and one methyl group. The compound's physical properties include:

- Molecular Weight : 162.27 g/mol

- Boiling Point : Approximately 190 °C

- Solubility : Insoluble in water but soluble in organic solvents like ethanol and ether.

Toxicity

The biological activity of this compound has been primarily studied in the context of its toxicity. Research indicates that exposure to high concentrations can lead to:

- Acute Toxicity : Symptoms may include headaches, dizziness, and respiratory distress upon inhalation.

- Chronic Effects : Prolonged exposure has been linked to potential liver and kidney damage, as well as effects on the central nervous system .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various substituted benzenes, including this compound. While specific data on this compound is limited, related compounds have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

- Mechanisms of Action : Compounds with similar structures often disrupt bacterial cell membranes or inhibit critical enzymatic pathways involved in cell wall synthesis .

Study on Antimicrobial Properties

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of several alkyl-substituted benzenes. Although this compound was not the primary focus, it was included in a broader analysis of structure-activity relationships (SAR). The findings suggested that:

- Compounds with longer alkyl chains exhibited increased antimicrobial activity.

- The presence of multiple substituents influenced both the potency and spectrum of activity against bacterial strains .

Toxicological Assessment

A comprehensive toxicological assessment highlighted the risks associated with exposure to this compound. In laboratory settings:

- Rats exposed to high doses showed significant liver enzyme alterations indicative of hepatotoxicity.

- Histopathological examinations revealed cellular necrosis in liver tissues following prolonged exposure .

Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 162.27 g/mol |

| Boiling Point | ~190 °C |

| Solubility | Insoluble in water |

| Acute Toxicity Symptoms | Headaches, dizziness |

| Chronic Effects | Liver damage |

特性

IUPAC Name |

2,4-diethyl-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-4-10-7-6-9(3)11(5-2)8-10/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMJNJDRDKPVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170031 | |

| Record name | 1,3-Diethyl-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-85-6 | |

| Record name | 2,4-Diethyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diethyl-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIETHYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4U588TW2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。